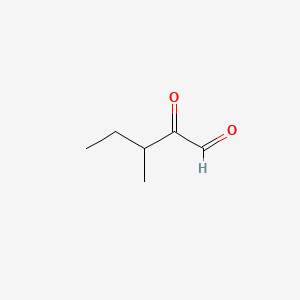
3-Methyl-2-oxopentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-oxopentanal is an organic compound with the molecular formula C6H10O2. It is also known as 2-Methyl-3-oxopentanal. This compound is characterized by its ketone and aldehyde functional groups, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanal can be synthesized through several methods. One common method involves the reaction of diethyl oxalate with an alcoholic solution of sodium alkoxide, followed by the addition of 2-methyl butyraldehyde. The reaction is maintained at a specific temperature with continuous stirring. After the reaction, the product is extracted and purified .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis techniques. The process typically includes the use of advanced reactors and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-2-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 3-Methyl-2-oxopentanoic acid.
Reduction: 3-Methyl-2-hydroxypentanal.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Methyl-2-oxopentanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-Methyl-2-oxopentanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its diverse effects in biological systems .
相似化合物的比较
Similar Compounds
2-Methyl-3-oxopentanoic acid: Similar in structure but with an additional carboxylic acid group.
Methyl 3-oxopentanoate: An ester derivative with similar reactivity.
Uniqueness
3-Methyl-2-oxopentanal is unique due to its dual functional groups (ketone and aldehyde), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .
生物活性
3-Methyl-2-oxopentanal, a branched-chain keto acid, is an important intermediate in various biochemical pathways. Its biological activity is of significant interest due to its potential implications in metabolic disorders and its interactions with enzymatic systems. This article explores the biological activity of this compound, focusing on its metabolic roles, mechanisms of action, and relevant case studies.
This compound is classified as a keto acid with the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C6H10O |
| Molecular Weight | 114.15 g/mol |
| CAS Number | 3682-42-6 |
| IUPAC Name | This compound |
This compound is primarily involved in the metabolism of branched-chain amino acids (BCAAs). It is a product of the catabolism of leucine, isoleucine, and valine. The compound can undergo further transformations through enzymatic reactions, particularly involving the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which catalyzes the conversion of alpha-keto acids to acyl-CoA derivatives.
Enzymatic Interactions
The biological activity of this compound is largely attributed to its interactions with specific enzymes:
-
Branched-chain alpha-keto acid dehydrogenase (BCKD) :
- Function : Catalyzes the decarboxylation of branched-chain keto acids.
- Relevance : Impairments in this enzyme are linked to metabolic disorders such as maple syrup urine disease (MSUD).
-
Aminotransferases :
- Function : Facilitate the transfer of amino groups from amino acids to keto acids.
- Role in metabolism : These enzymes are crucial for maintaining nitrogen balance and energy production.
Biological Activity and Health Implications
The accumulation of this compound and related metabolites can lead to various health issues. Elevated levels are often observed in conditions like MSUD, where there is a deficiency in BCKD activity, leading to toxic buildup.
Case Studies
-
Maple Syrup Urine Disease (MSUD) :
- Patients with MSUD exhibit elevated levels of this compound due to defective metabolism of BCAAs.
- Symptoms include poor feeding, vomiting, and neurological impairment if untreated.
-
Lactic Acidosis :
- Moderate increases in this compound have been associated with lactic acidosis and episodic ketosis.
- This condition can lead to severe metabolic disturbances if not addressed promptly.
Research Findings
Recent studies have highlighted the potential therapeutic applications of targeting pathways involving this compound:
-
Enzyme Inhibition Studies :
- Research indicates that compounds similar to this compound may inhibit enzymes involved in lipid metabolism, suggesting a role in managing metabolic syndromes.
- Neurotoxicity Assessments :
属性
CAS 编号 |
107462-47-5 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
3-methyl-2-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)6(8)4-7/h4-5H,3H2,1-2H3 |
InChI 键 |
BJDVEYLUFYKDIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















